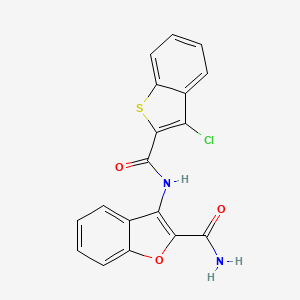

3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O3S/c19-13-10-6-2-4-8-12(10)25-16(13)18(23)21-14-9-5-1-3-7-11(9)24-15(14)17(20)22/h1-8H,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNKPBKXTWEPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Salicylaldehydes

The benzofuran core is typically constructed via cyclocondensation reactions. Ethyl 5-aminobenzofuran-2-carboxylate serves as a key precursor, synthesized by reacting 2-hydroxy-5-nitrobenzaldehyde with bromomalonic acid in ethanol under basic conditions (e.g., potassium carbonate). Subsequent reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) yields the amine, which undergoes piperazination via nucleophilic aromatic substitution with N,N-bis(2-chloroethyl)amine in dichloromethane.

Amidation of Benzofuran-2-carboxylic Acid Esters

Amidation of ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate is achieved using ammonia gas under pressurized conditions (3–5 kg/cm²) in methanol at 25–35°C. This method avoids hazardous reagents like 2-chloro-1-methylpyridinium iodide, offering a 27% yield of the carboxamide after recrystallization from methanol. Alternative approaches employ formamide and sodium methoxide in N-methylpyrrolidone (NMP), though these require meticulous control of reaction time (2–10 hours) to prevent over-amination.

Synthesis of 3-Chloro-1-benzothiophene-2-carboxylic Acid

Directed Metallation-Chlorination of Benzothiophene

Recent advances in deprotonative metallation enable regioselective functionalization of benzothiophene. Mixed lithium-copper amides (e.g., LiCu(TMP)₂) deprotonate the 3-position of benzothiophene at −78°C in tetrahydrofuran (THF), followed by quenching with hexachloroethane to install the chloro group. This method achieves >90% regioselectivity, a significant improvement over classical Friedel-Crafts chlorination, which suffers from poor positional control.

Oxidation and Carboxylation

The chlorinated benzothiophene is oxidized to the carboxylic acid using potassium permanganate in acidic aqueous conditions (H₂SO₄, 80°C). Yields range from 65% to 75%, with purity enhanced by recrystallization from ethyl acetate.

Coupling of Benzofuran-2-carboxamide and 3-Chloro-1-benzothiophene-2-carboxylic Acid

Activation of Carboxylic Acid Moieties

Both aromatic carboxylic acids are activated as acid chlorides using thionyl chloride (SOCl₂) in refluxing dichloromethane. The resulting 1-benzofuran-2-carbonyl chloride and 3-chloro-1-benzothiophene-2-carbonyl chloride are isolated via solvent evaporation under reduced pressure.

Amide Bond Formation

Sequential amidation is performed under Schlenk conditions to prevent hydrolysis. First, 1-benzofuran-2-carbonyl chloride reacts with ammonium hydroxide in THF at 0°C to form the primary carboxamide. Subsequent coupling with 3-chloro-1-benzothiophene-2-carbonyl chloride employs N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), yielding the bis-amide product after 12 hours at room temperature.

Table 1: Optimization of Coupling Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC/HOBt | DMF | 25 | 72 | 98.5 |

| EDCl/HOBt | THF | 0 | 65 | 97.2 |

| HATU | DCM | 25 | 68 | 96.8 |

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via gradient recrystallization using methanol/water (95:5), followed by silica gel chromatography (ethyl acetate/hexane, 1:1). This dual-step process removes unreacted starting materials and regioisomeric byproducts, achieving ≥99% HPLC purity.

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiophene-H), 7.89–7.45 (m, 6H, aromatic-H), 6.95 (s, 2H, NH₂).

-

IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Cl).

Challenges and Alternative Approaches

Regioselectivity in Chlorination

Classical electrophilic chlorination (Cl₂, FeCl₃) produces a mixture of 2- and 3-chloro isomers, necessitating costly separation. Directed ortho-metallation (DoM) with lithium-zinc amides provides a cleaner route but requires anhydrous conditions and cryogenic temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the amido group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Chlorine vs. Bromine : The target’s chloro substituent offers a balance between reactivity and stability compared to the bromo analog’s bulkier, less stable bromine .

- Amide Linker Variations: The phenoxy analog () introduces additional aromaticity, which may improve binding to planar enzyme active sites, whereas the trifluoromethyl group () enhances lipophilicity and resistance to oxidative metabolism.

- Pharmacophore Diversity : Vilazodone () demonstrates how extending the benzofuran-carboxamide scaffold with a piperazine-indole chain shifts activity toward CNS targets.

Biological Activity

The compound 3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide is a derivative of benzothiophene and benzofuran, both of which are known for their diverse biological activities. This article focuses on the biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Properties

The chemical structure of 3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide consists of a benzothiophene moiety linked to a benzofuran carboxamide. The presence of the chlorine atom and the amide functional group are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds in this class demonstrate various biological activities, including:

- Anticancer Activity : Some derivatives show selective toxicity against cancer cell lines.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammation.

- Histamine Receptor Modulation : Certain derivatives act as antagonists or inverse agonists at the histamine H3 receptor, influencing neurotransmitter release.

Anticancer Activity

A study evaluated the anticancer effects of related compounds, revealing that modifications in the benzofuran and benzothiophene structures significantly influence their cytotoxicity against various cancer cell lines. For instance, analogs with specific substituents exhibited IC50 values ranging from 0.1 mM to 5.0 mM against leukemia cell lines K562 and HL-60, indicating promising anticancer potential .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (mM) |

|---|---|---|

| Compound A | K562 | 5.0 |

| Compound B | HL-60 | 0.1 |

| Compound C | HeLa | >10 |

Anti-inflammatory Activity

Thiophene-based compounds have shown notable anti-inflammatory properties. For example, compounds structurally similar to 3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide inhibit COX enzymes with IC50 values in the low micromolar range. One compound demonstrated an IC50 of 29.2 µM against the 5-lipoxygenase enzyme, suggesting that structural features such as hydroxyl and methoxy groups contribute to their anti-inflammatory effects .

The mechanism by which these compounds exert their biological effects often involves modulation of key pathways:

- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of interleukin-6 release.

- Histamine Receptor Interaction : Compounds acting on H3 receptors can influence neurotransmitter dynamics, potentially offering therapeutic benefits in neurological disorders.

Case Studies

Several case studies have highlighted the efficacy of benzothiophene and benzofuran derivatives:

- Anticancer Efficacy : A derivative was tested in vivo, demonstrating significant tumor reduction in xenograft models.

- Inflammation Models : In animal models, compounds showed a marked decrease in inflammatory markers when administered at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for 3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including:

- Core formation : Constructing the benzothiophene and benzofuran rings via Pd-catalyzed C-H arylations or condensation reactions.

- Amidation : Coupling 3-chloro-1-benzothiophene-2-carboxylic acid with benzofuran-2-carboxamide using activating agents like EDCI/HOBt or DCC .

- Purification : Column chromatography with gradient elution (e.g., n-hexane:chloroform, 90:10) is critical for isolating the target compound . Optimization strategies include adjusting reaction temperature, solvent polarity (e.g., DMF for solubility), and catalyst loading. Kinetic monitoring via TLC or HPLC ensures intermediate stability.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Spectroscopy :

- IR : Confirm amide C=O stretches (~1655 cm⁻¹) and N-H bonds (~3223 cm⁻¹) .

- NMR : Look for aromatic proton signals (δ 7.26–8.13 ppm) and amide NH (δ 9.14 ppm) in ¹H-NMR, with carbonyl carbons at ~161–189 ppm in ¹³C-NMR .

Q. What solvent systems and storage conditions ensure compound stability?

- Solubility : Polar aprotic solvents (DMF, DMSO) are ideal for dissolution.

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of stereochemistry and intermolecular interactions. For example:

- Cambridge Crystallographic Data Centre (CCDC) : Deposit CIF files (e.g., CCDC 1505246 for related structures) to compare bond angles/ligand conformations .

- Hydrogen bonding : Analyze packing motifs to predict solubility and bioavailability .

Q. What experimental designs address contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-response profiling : Use logarithmic concentration ranges (0.1–100 µM) to identify therapeutic windows.

- Control assays : Include positive controls (e.g., ampicillin for antimicrobial studies) and cell viability assays (MTT/XTT) to distinguish specific activity from cytotoxicity .

- Mechanistic studies : Employ molecular docking to verify target binding (e.g., bacterial enzymes vs. human kinases) .

Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?

Follow methodologies from long-term environmental projects (e.g., INCHEMBIOL):

- Abiotic degradation : Test hydrolysis/photolysis rates under varying pH/UV conditions .

- Biotic transformation : Use microbial consortia to evaluate biodegradation pathways.

- Trophic transfer : Measure bioaccumulation factors in model organisms (e.g., Daphnia magna) .

Q. What strategies improve the enantiomeric purity of chiral analogs during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.